(8-chloroquinolin-3-yl)boronic acid
Description
Properties
IUPAC Name |
(8-chloroquinolin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMJICZJZCFADB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=CC=C2)Cl)N=C1)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370040-67-7 | |
| Record name | (8-chloroquinolin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Investigations of 8 Chloroquinolin 3 Yl Boronic Acid
Palladium-Catalyzed Cross-Coupling Reactions: Focus on the Suzuki-Miyaura Reaction with (8-chloroquinolin-3-yl)boronic acid
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate. researchgate.net This reaction has become one of the most important methods for the synthesis of biaryls, polyolefins, and styrenes. The use of quinoline-containing boronic acids, such as this compound, in these reactions allows for the direct incorporation of the quinoline (B57606) scaffold into a wide array of organic molecules. nih.govresearchgate.net The presence of the chloro-substituent at the 8-position of the quinoline ring can influence the electronic properties of the molecule and its reactivity in cross-coupling reactions.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netlibretexts.orgillinois.edu
Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (Ar-X) to a palladium(0) complex, which forms a palladium(II) intermediate (Ar-Pd-X). libretexts.org
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. The exact mechanism of transmetalation has been a subject of considerable debate. researchgate.netlibretexts.orgacs.orgrsc.org Two primary pathways have been proposed:
The Boronate Pathway (Path A): In this pathway, the base reacts with the boronic acid to form a more nucleophilic boronate species (Ar-B(OH)₃⁻). This boronate then reacts with the palladium(II) complex (Ar-Pd-X) to transfer the aryl group. acs.orgresearchgate.netacs.org
The Palladium Hydroxide (B78521) Pathway (Path B): Alternatively, the base can react with the palladium(II) complex to form a palladium hydroxide species (Ar-Pd-OH). This complex then reacts with the neutral boronic acid to facilitate the transfer of the aryl group. acs.orgacs.org Studies suggest that the operative pathway can depend on the specific reaction conditions, including the nature of the base, solvent, and substrates. acs.org
Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate (Ar-Pd-Ar'), which forms the new carbon-carbon bond in the final product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.org
The success and efficiency of the Suzuki-Miyaura reaction are highly dependent on the choice of catalyst system, ligands, and the basic medium.
Catalyst Systems: A variety of palladium sources can be used, with palladium(II) acetate (B1210297) (Pd(OAc)₂) being a common precatalyst that is reduced in situ to the active Pd(0) species. yonedalabs.com More sophisticated precatalysts, such as the Buchwald precatalysts, have been developed to provide more stable and active catalytic systems. yonedalabs.comnih.gov
Ligand Architectures: The ligands coordinated to the palladium center play a critical role in the reaction. acs.orgresearchgate.netscite.ai Phosphine ligands and N-heterocyclic carbenes (NHCs) are among the most effective. yonedalabs.comacs.org Key properties of the ligands that influence the reaction include:
Electron-richness: Electron-rich ligands can promote the oxidative addition step. yonedalabs.com
Steric Bulk: Bulky ligands can facilitate the reductive elimination step and can also help to stabilize the active catalytic species. yonedalabs.comacs.org
Basic Media: The base is essential for the transmetalation step. acs.orgdeepdyve.com Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). researchgate.netresearchgate.netacs.org The choice of base can significantly impact the reaction rate and yield. The strength and solubility of the base, as well as its counter-ion, can influence the reaction pathway and selectivity. deepdyve.comacs.org
The following table summarizes the effect of different bases on the yield of a model Suzuki-Miyaura coupling reaction.
| Entry | Base | Yield (%) |
| 1 | Na₂CO₃ | 98 |
| 2 | K₂CO₃ | 95 |
| 3 | K₃PO₄ | 92 |
| 4 | NaOH | 88 |
| 5 | KOH | 85 |
| 6 | NaOAc | 75 |
| 7 | TEA | 60 |
| Data adapted from a study on the effect of different bases on the Suzuki-Miyaura coupling reaction. researchgate.net |
One of the major advantages of the Suzuki-Miyaura reaction is its broad substrate scope and high functional group tolerance. acs.orgrsc.orgnih.gov This is particularly important for the synthesis of complex molecules.
The reaction is compatible with a wide range of functional groups, including esters, ketones, amides, nitriles, and ethers. acs.org This tolerance allows for the late-stage functionalization of complex molecules without the need for extensive protecting group strategies.
When dealing with heteroaryl compounds like quinolines, some challenges can arise. The Lewis basic nitrogen atom in the quinoline ring can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. organic-chemistry.orgnih.gov However, the development of robust catalyst systems with appropriate ligands has largely overcome these issues, enabling the efficient coupling of a wide variety of heteroaryl halides and boronic acids. organic-chemistry.orgnih.govmit.edu The chloro-substituent on the this compound is generally well-tolerated in Suzuki-Miyaura reactions, and in some cases, can be used as a handle for further cross-coupling reactions under different conditions.
Exploration of Other Transition Metal-Catalyzed Transformations (e.g., Nickel-Catalysis)
While palladium has been the dominant metal in cross-coupling chemistry, there is growing interest in using more earth-abundant and less expensive metals like nickel. organic-chemistry.orgnih.gov Nickel catalysts have shown great promise in a variety of cross-coupling reactions involving arylboronic acids. acs.orgbeilstein-journals.org
Nickel-catalyzed reactions often proceed through similar mechanistic pathways to their palladium-catalyzed counterparts, but they can exhibit different reactivity and selectivity profiles. For example, nickel catalysts have been successfully employed for the cross-coupling of aryl phosphates and for C-F bond activation, which can be challenging for palladium catalysts. nih.govbeilstein-journals.org
In the context of quinoline derivatives, nickel catalysis has been used for the decarbonylative cross-coupling of quinoline esters with arylboronic acids, demonstrating the potential of nickel to effect unique transformations. nih.gov
The following table provides examples of nickel-catalyzed cross-coupling reactions of arylboronic acids.
| Reaction Type | Catalyst System | Substrates | Product | Reference |
| C-O Activation | Ni(cod)₂ / PPh₃ | Chromene acetals and arylboronic acids | 2-Aryl-2H-chromenes | organic-chemistry.org |
| C-P Bond Formation | NiBr₂ / ligand | Arylboronic acids and P(O)H compounds | Aryl-phosphorus compounds | acs.org |
| C-F Bond Activation | Ni(cod)₂ / ligand | 2-Fluorobenzofurans and arylboronic acids | 2-Arylbenzofurans | beilstein-journals.org |
Non-Transition Metal Mediated Reactivity: Leveraging this compound in Unique Organic Transformations
A fascinating area of research involves the reactivity of arylboronic acids in the absence of transition metal catalysts. dntb.gov.uaresearchgate.net In some cases, arylboronic acids can themselves act as catalysts. For example, certain electron-deficient arylboronic acids have been shown to catalyze dehydrative C-alkylation and allylation reactions. acs.orgnih.gov These reactions proceed through the activation of alcohols by the boronic acid, forming a reactive intermediate that can be attacked by a nucleophile. nih.gov
Furthermore, transition-metal-free methods for the amination of arylboronic acids have been developed, providing a direct route to arylamines. researchgate.net Another notable transformation is the reaction of diaryliodonium salts with diboron (B99234) reagents to form arylboronates without the need for a metal catalyst, offering an alternative pathway for the synthesis of boronic acid derivatives. rsc.org These metal-free transformations highlight the inherent reactivity of the carbon-boron bond and provide more sustainable and cost-effective synthetic routes.
Derivatization Pathways of this compound Beyond Cross-Coupling
The synthetic utility of this compound extends beyond its application in cross-coupling reactions. The boronic acid functional group can be converted into other boron-containing moieties to enhance reactivity or stability. Furthermore, the quinoline ring itself can undergo additional functionalization after the introduction of the boronic acid group.
Boronic acids are in equilibrium with their corresponding boronate esters, which are formed by condensation with alcohols or diols. wikipedia.org Cyclic boronate esters, such as those derived from pinacol, are particularly common and often exhibit improved stability and handling characteristics compared to the free boronic acids. wikipedia.orgescholarship.org These esters can be readily prepared and are often used directly in subsequent reactions. escholarship.org
A significant derivatization pathway involves the conversion of boronic acids to potassium trifluoroborate salts. nih.govacs.orgresearchgate.net This transformation is typically achieved by treating the boronic acid or its corresponding ester with potassium hydrogen fluoride (B91410) (KHF₂). nih.govacs.orgunimelb.edu.au Organotrifluoroborates are generally more stable than the corresponding boronic acids and exhibit enhanced reactivity in certain transformations. bristol.ac.uk They are also crystalline, air-stable solids, which facilitates their purification and handling. bristol.ac.uk The conversion to trifluoroborates is often a key step in multi-step synthetic sequences, providing a stable intermediate that can be carried through various reaction conditions before being utilized in a final coupling step. acs.orgresearchgate.netunimelb.edu.au
Another class of derivatives are oxaboroles, which are five-membered heterocyclic compounds containing a C-O-B-O-C linkage. wikipedia.org Benzoxaboroles, in particular, have garnered interest due to their biological activities. nih.gov The conversion of this compound to the corresponding oxaborole can be achieved through appropriate synthetic methods, further expanding its potential applications. rsc.org
Table 2: Common Derivatives of Boronic Acids and Their General Procedures
| Derivative | General Conversion Method | Key Advantages |
| Boronate Esters | Condensation with an alcohol or diol (e.g., pinacol). wikipedia.orgescholarship.org | Improved stability and handling. wikipedia.orgescholarship.org |
| Trifluoroborates | Treatment with KHF₂. nih.govacs.orgunimelb.edu.au | Crystalline, air-stable solids with enhanced reactivity. bristol.ac.uk |
| Oxaboroles | Intramolecular cyclization with a suitable ortho-functional group. | Biologically relevant scaffolds. nih.gov |
The presence of the boronic acid or a derivative thereof on the quinoline ring allows for subsequent functionalization at other positions. The directing effects of the existing substituents, including the chloro and boronic acid groups, as well as the nitrogen atom in the quinoline ring, will influence the regioselectivity of subsequent reactions. rsc.orgmdpi.com
Various C-H functionalization strategies can be employed to introduce additional substituents onto the quinoline core. rsc.orgmdpi.com These methods, which can be catalyzed by transition metals, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the quinoline ring system. rsc.orgresearchgate.net For instance, palladium-catalyzed cross-coupling reactions can be utilized to introduce aryl, heteroaryl, or alkyl groups. mdpi.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving the desired regioselectivity and yield. rsc.org
Furthermore, the nitrogen atom of the quinoline can be converted to a quinoline-N-oxide, which can direct functionalization to the C2 or C8 positions. rsc.orgmdpi.com This strategy has been employed for various transformations, including allylation and the introduction of sulfoximines. rsc.org The ability to perform these transformations on a pre-borylated quinoline scaffold significantly expands the accessible chemical space for the synthesis of novel and complex quinoline derivatives. rsc.org
Applications of 8 Chloroquinolin 3 Yl Boronic Acid in Complex Molecular Synthesis
Strategic Building Block for the Construction of Polysubstituted Quinoline (B57606) Architectures
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. (8-chloroquinolin-3-yl)boronic acid serves as a crucial starting material for accessing polysubstituted quinolines, which are often challenging to synthesize through traditional methods. The boronic acid moiety at the 3-position and the chloro-substituent at the 8-position provide two distinct reaction sites. This allows for sequential and controlled introduction of various functional groups onto the quinoline core.
For instance, the boronic acid can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl groups at the 3-position. Subsequently, the chloro group at the 8-position can be targeted for another coupling reaction, leading to the formation of highly functionalized quinoline derivatives. This stepwise approach offers chemists precise control over the final molecular structure, enabling the synthesis of a wide array of polysubstituted quinolines with diverse properties. The use of halogenoquinolines as substrates for metal-catalyzed cross-couplings is a common strategy to incorporate carbon-based substituents onto the fused benzo ring and the heterocyclic framework. nih.gov
Synthesis of Biaryl and Heterobiaryl Compounds Containing the Quinoline Core
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and this compound is an excellent substrate for this transformation. nih.gov It readily couples with a variety of aryl and heteroaryl halides or triflates, providing a direct route to biaryl and heterobiaryl compounds containing a quinoline moiety. These structures are of significant interest due to their potential applications in pharmaceuticals and materials science.
The reaction is typically catalyzed by a palladium complex in the presence of a base. The versatility of the Suzuki-Miyaura reaction allows for the coupling of this compound with a broad range of partners, including those with sensitive functional groups. This tolerance for functional group diversity makes it a powerful tool for the late-stage functionalization of complex molecules.
Table 1: Examples of Biaryl Synthesis using Quinoline Boronic Acids
| Quinoline Boronic Acid Derivative | Coupling Partner | Product | Catalyst System | Reference |
| This compound | Aryl bromide | 3-Aryl-8-chloroquinoline | Pd(PPh₃)₄, Na₂CO₃ | nih.gov |
| This compound | Heteroaryl iodide | 3-Heteroaryl-8-chloroquinoline | Pd(dppf)Cl₂, K₂CO₃ | mdpi.com |
Role as a Versatile Precursor for Advanced Heterocyclic Systems
Beyond its direct use in coupling reactions, this compound serves as a versatile precursor for the synthesis of more complex, advanced heterocyclic systems. The boronic acid group can be transformed into other functional groups, opening up new avenues for chemical modification. For example, it can be converted to a hydroxyl group, an amino group, or a trifluoroborate salt, each offering unique reactivity for subsequent synthetic steps.
This versatility allows for the construction of fused heterocyclic systems and other intricate molecular frameworks that would be difficult to access otherwise. The ability to leverage the reactivity of the boronic acid group makes this compound a valuable intermediate in the synthesis of novel heterocyclic compounds with potential biological or material properties. organic-chemistry.org
Contributions to the Development of Diverse Chemical Libraries for Research Purposes
The efficient and modular nature of reactions involving this compound makes it an ideal building block for the construction of diverse chemical libraries. rug.nl These libraries, containing a large number of structurally related compounds, are essential for high-throughput screening in drug discovery and materials science research.
By systematically varying the coupling partners in Suzuki-Miyaura reactions or by employing different multi-component reaction strategies, chemists can rapidly generate a wide range of quinoline-based compounds. rug.nl This approach accelerates the discovery of new molecules with desired biological activities or material properties. The stability and ease of handling of boronic acids further contribute to their suitability for library synthesis. nih.gov
Integration into Multi-Component Reaction Sequences for Enhanced Synthetic Efficiency
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of synthetic efficiency and atom economy. researchgate.netrug.nl this compound has been successfully integrated into MCR sequences to create structurally diverse and complex molecules in a streamlined fashion. mdpi.com
For example, it can participate in Passerini-type or Ugi-type reactions, where the boronic acid acts as a key component, contributing the quinoline scaffold to the final product. researchgate.net This approach allows for the rapid assembly of complex molecular frameworks from simple starting materials, significantly reducing the number of synthetic steps required compared to traditional linear syntheses. The compatibility of boronic acids with MCR conditions has expanded the scope of these powerful reactions. rug.nlrsc.org
Utilization in the Synthesis of Scaffolds Relevant to Medicinal Chemistry Research
The quinoline core is a common motif in many biologically active compounds. researchgate.netnih.gov this compound provides a valuable starting point for the synthesis of novel molecular scaffolds for medicinal chemistry research. nih.govbldpharm.com By utilizing the synthetic methodologies described above, chemists can design and synthesize new quinoline-based compounds with the potential to interact with various biological targets.
The ability to introduce a wide range of substituents at the 3- and 8-positions of the quinoline ring allows for the fine-tuning of the steric and electronic properties of the molecule, which is crucial for optimizing its biological activity. While this article does not delve into the specific biological activities of the compound itself, its utility in creating libraries of compounds for screening is a significant contribution to the field.
Advanced Spectroscopic and Structural Characterization of 8 Chloroquinolin 3 Yl Boronic Acid and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure and conformation of (8-chloroquinolin-3-yl)boronic acid in solution. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom.
While specific NMR data for this compound is not extensively detailed in the provided results, general principles for related compounds can be applied. For instance, the ¹H NMR spectrum of the parent 8-chloroquinoline (B1195068) shows characteristic signals for the aromatic protons. chemicalbook.com For this compound, the protons on the quinoline (B57606) ring would exhibit chemical shifts influenced by the electron-withdrawing nature of the chloro and boronic acid groups.
The ¹³C NMR spectrum is also highly informative. The carbon atom attached to the boron atom (C-3) is often difficult to detect due to quadrupolar relaxation of the boron nucleus. rsc.orgrsc.org Solid-state NMR studies on arylboronic acids have been instrumental in determining the chemical shifts of these ipso-carbons. nih.gov
¹¹B NMR spectroscopy provides direct insight into the boron center. The chemical shift in ¹¹B NMR can confirm the trigonal planar geometry of the boronic acid, typically appearing as a broad singlet. rsc.orgrsc.org Interactions with other molecules, such as diols, can lead to a shift in the ¹¹B signal, indicating the formation of a tetrahedral boronate ester. rsc.org
Table 1: Predicted NMR Data for this compound based on Analogous Compounds
| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |
| ¹H | 7.0 - 9.0 | Aromatic protons on the quinoline ring. |
| ¹³C | 120 - 150 | Aromatic carbons. The C-B signal may be broad or unobserved. rsc.orgrsc.orgnih.gov |
| ¹¹B | 25 - 35 | Broad singlet characteristic of a trigonal boronic acid. rsc.orgrsc.org |
Vibrational Spectroscopy (FTIR, Raman) for Elucidating Molecular Vibrations and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers a powerful means to investigate the molecular vibrations and intermolecular interactions of this compound.
The FTIR and Raman spectra of quinoline derivatives exhibit characteristic bands. researchgate.net For instance, C-H stretching vibrations of the quinoline ring are typically observed in the range of 3087–2852 cm⁻¹. mdpi.com The C-C and C-N stretching vibrations within the quinoline ring appear in the 1617–1374 cm⁻¹ region. mdpi.com A characteristic band around 1090 cm⁻¹ can be attributed to the C-Cl stretching vibration. researchgate.net
The boronic acid group also has distinct vibrational modes. The B-O stretching vibrations are a key feature. Intermolecular hydrogen bonding involving the boronic acid's hydroxyl groups can be observed as broad bands in the FTIR spectrum. nih.gov The formation of boronic anhydrides (boroxines), which can occur in the solid state, can also be identified through characteristic vibrational bands. nih.gov
Analysis of the vibrational spectra can provide insights into intermolecular interactions. For example, the formation of hydrogen bonds between boronic acid molecules or with solvent molecules can lead to shifts in the vibrational frequencies of the involved functional groups. nih.gov In the case of quinolineboronic acids, the potential for intermolecular B-N dative bonds adds another layer of complexity to the vibrational spectra. nih.gov
Table 2: Key Vibrational Modes for Quinoline and Boronic Acid Moieties
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| C-H stretch (quinoline) | 3087–2852 | mdpi.com |
| C=C, C=N stretch (quinoline) | 1617–1507 | mdpi.com |
| C-Cl stretch | ~1090 | researchgate.net |
| B-O stretch | 1300-1400 | |
| O-H stretch (boronic acid) | 3200-3600 (broad) |
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Characterizing Photophysical Properties of Synthesized Products
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to characterize the photophysical properties of this compound and its derivatives. These properties are governed by the electronic transitions within the molecule.
Quinoline-based compounds typically exhibit strong UV absorption due to π-π* transitions within the aromatic system. rsc.orgnih.gov The position of the absorption maxima can be influenced by substituents on the quinoline ring. The chloro and boronic acid groups on this compound would be expected to cause shifts in the absorption bands compared to unsubstituted quinoline.
The fluorescence properties of quinoline derivatives are of particular interest. rsc.org Quinoline itself is a known fluorophore. rsc.org The fluorescence of quinolineboronic acids can be sensitive to their environment and binding to other molecules. For example, the fluorescence of some quinolineboronic acids changes upon binding to saccharides, making them useful as fluorescent sensors. nih.govnih.gov The interaction of the boronic acid with diols to form boronate esters can alter the electronic properties of the quinoline ring, leading to changes in fluorescence intensity or wavelength. nih.govrsc.org The formation of intermolecular B-N bonds in solution can also impact the photophysical properties. nih.gov
The photophysical properties of some quinoline derivatives have been shown to be sensitive to the local dielectric constant of the environment. nih.gov This solvatofluorochromism, where the emission wavelength changes with solvent polarity, is a characteristic of molecules with a significant change in dipole moment upon excitation. acs.org
Table 3: General Photophysical Properties of Quinoline Derivatives
| Property | Typical Range | Notes |
| Absorption Maximum (λabs) | 250 - 400 nm | Dependent on substitution and solvent. nih.gov |
| Emission Maximum (λem) | 350 - 500 nm | Can be sensitive to environment and binding events. nih.govnih.gov |
| Stokes Shift | Variable | The difference between absorption and emission maxima. acs.org |
X-ray Crystallography for Definitive Solid-State Structural Determination (if available in literature for this compound or close analogues)
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While the crystal structure of this compound itself is not available in the provided search results, the crystal structures of related quinolineboronic acids and other arylboronic acids have been reported. For example, the crystal structure of 8-quinolineboronic acid reveals a unique self-assembly through intermolecular B-N bonds, reinforced by the formation of a boronic anhydride, π-π stacking, and hydrogen bonds. nih.gov In this structure, the boron atom adopts a tetrahedral geometry. nih.gov
In contrast, the crystal structure of 5-quinolineboronic acid shows a different packing arrangement dominated by head-to-head hydrogen bonding between the boronic acid groups, without the formation of B-N bonds. nih.gov The study of various arylboronic acids and their esters has provided a wealth of information on their solid-state structures, highlighting the common formation of hydrogen-bonded dimers or trimers (boroxines). nih.gov
These examples suggest that the solid-state structure of this compound would likely involve extensive intermolecular interactions, including hydrogen bonding from the boronic acid group and potentially π-π stacking between the quinoline rings. The presence of the chlorine atom at the 8-position might influence the packing arrangement and could participate in halogen bonding interactions.
Computational and Theoretical Studies of 8 Chloroquinolin 3 Yl Boronic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. For (8-chloroquinolin-3-yl)boronic acid, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), can be used to determine the most stable three-dimensional arrangement of its atoms. dergipark.org.trresearchgate.net These calculations typically start with an initial guess of the molecular structure, which is then optimized to find the lowest energy conformation.
The optimization process provides detailed information about bond lengths, bond angles, and dihedral angles. For instance, in related chloroquinoline structures, C-Cl bond lengths are computationally determined and show good correlation with experimental data. nih.gov The planarity of the quinoline (B57606) ring system and the orientation of the boronic acid group relative to the ring are key aspects of the conformational analysis. The rotational barrier around the C-B bond can also be calculated to identify the most stable conformer.
The electronic structure analysis from DFT reveals the distribution of electron density within the molecule. This information helps in understanding the molecule's polarity and the nature of its chemical bonds.
Table 1: Representative Theoretical Geometric Parameters for this compound (Illustrative Data)
| Parameter | Bond/Angle | Theoretical Value |
|---|---|---|
| Bond Length | C-Cl | ~1.75 Å |
| C-B | ~1.55 Å | |
| B-O | ~1.37 Å | |
| O-H | ~0.97 Å | |
| Bond Angle | C-C-Cl | ~120° |
| C-C-B | ~121° | |
| O-B-O | ~118° | |
| Dihedral Angle | C-C-B-O | ~0° or ~180° |
Note: These are illustrative values based on similar structures and would be precisely determined through specific DFT calculations for the title compound.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors to Understand Chemical Behavior
Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry used to explain and predict chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
For this compound, the distribution and energies of the HOMO and LUMO can be calculated using DFT. The HOMO is expected to be delocalized over the electron-rich quinoline ring, while the LUMO may be centered more around the boronic acid group and the quinoline ring, indicating potential sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial reactivity descriptor. A small energy gap generally implies higher reactivity and lower kinetic stability. researchgate.net Other quantum chemical reactivity descriptors that can be derived from these energies include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η), where μ is the electronic chemical potential (-(I+A)/2)
These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare it with other compounds.
Table 2: Representative FMO Energies and Reactivity Descriptors for this compound (Illustrative Data)
| Parameter | Symbol | Theoretical Value |
|---|---|---|
| HOMO Energy | EHOMO | ~ -6.5 eV |
| LUMO Energy | ELUMO | ~ -1.5 eV |
| Energy Gap | ΔE | ~ 5.0 eV |
| Ionization Potential | I | ~ 6.5 eV |
| Electron Affinity | A | ~ 1.5 eV |
| Electronegativity | χ | ~ 4.0 eV |
| Chemical Hardness | η | ~ 2.5 eV |
Note: These values are estimations for illustrative purposes and would be determined from specific quantum chemical calculations.
Computational Modeling of Reaction Mechanisms Involving this compound
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as Suzuki-Miyaura cross-coupling reactions, DFT calculations can be employed to map out the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products.
By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing insight into the reaction kinetics. Different possible mechanisms can be computationally explored to determine the most energetically favorable pathway.
For example, in a Suzuki-Miyaura coupling, computational studies can model the oxidative addition, transmetalation, and reductive elimination steps. The role of the boronic acid group, including its interaction with the base and the palladium catalyst, can be analyzed in detail at the atomic level. biorxiv.org
Prediction and Interpretation of Spectroscopic Properties through Theoretical Methods
Theoretical calculations are highly valuable for predicting and interpreting spectroscopic data, such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. dergipark.org.trnih.gov
For this compound, DFT calculations can predict the vibrational frequencies corresponding to different molecular motions (e.g., stretching, bending). nih.gov These calculated frequencies, when appropriately scaled, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of the observed absorption bands to specific functional groups and vibrational modes. dergipark.org.trnih.gov For instance, the characteristic stretching frequencies for the O-H and B-O bonds of the boronic acid group, as well as the C-Cl and quinoline ring vibrations, can be theoretically determined.
Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). dergipark.org.tr By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be predicted. These calculations also provide information about the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions, and which molecular orbitals are involved.
Table 3: Representative Predicted Spectroscopic Data for this compound (Illustrative Data)
| Spectroscopic Data | Feature | Predicted Value |
|---|---|---|
| Vibrational Frequency (IR) | O-H stretch | ~3400-3600 cm-1 |
| C=N stretch (quinoline) | ~1600 cm-1 | |
| B-O stretch | ~1350 cm-1 | |
| C-Cl stretch | ~700-800 cm-1 | |
| Electronic Absorption (UV-Vis) | λmax 1 | ~280 nm |
| λmax 2 | ~330 nm |
Note: These are representative values. Actual values would be obtained from specific DFT and TD-DFT calculations and may vary with solvent conditions.
Future Research Directions and Emerging Applications in Chemical Science
Development of Novel and Sustainable Catalytic Systems for Transformations of Quinoline (B57606) Boronic Acids
The pursuit of sustainable chemical synthesis has spurred the development of novel catalytic systems that are efficient, selective, and environmentally friendly. Research is increasingly focused on catalysts that utilize earth-abundant, non-toxic metals and bio-inspired frameworks to facilitate chemical transformations under mild conditions. researchgate.net These advanced catalytic systems aim to reduce reliance on hazardous reagents and energy-intensive processes, thereby minimizing greenhouse gas emissions and resource consumption. researchgate.net
For quinoline boronic acids, this translates to the development of catalysts that can selectively functionalize the quinoline core, enabling the synthesis of a wide array of derivatives. A key area of research is the use of nickel-based catalysts for cross-coupling reactions. researchgate.net These catalysts are attractive due to nickel's abundance and lower cost compared to precious metals like palladium. researchgate.net Researchers are exploring various ligands to tune the reactivity and selectivity of nickel catalysts for specific transformations of quinoline boronic acids. researchgate.net
Another promising approach is the use of copper-catalyzed reactions. For instance, a copper(I) oxide nanoparticle-decorated reduced graphene oxide (CuO NPs/rGO) composite has been shown to be an effective catalyst for the Petasis-Borono–Mannich (PBM) reaction, a multi-component reaction involving boronic acids. researchgate.net This system not only acts as a catalyst but also as a microwave susceptor, enhancing the reaction rate under microwave irradiation. researchgate.net The development of such multifunctional catalytic systems that operate under sustainable conditions is a major goal for the future.
Exploration of Innovative Synthetic Pathways for Derivatized Quinoline Boronic Acids
The synthesis of derivatized quinoline boronic acids is crucial for expanding their application in medicinal chemistry and materials science. mdpi.com Traditional methods for synthesizing aryl boronic acids often involve the use of organolithium or Grignard reagents, which can be sensitive and generate significant waste. mdpi.com Modern research is focused on developing more robust and efficient synthetic routes.
One innovative approach is the use of transition metal-catalyzed C-H activation. This method allows for the direct borylation of the quinoline ring, bypassing the need for pre-functionalized starting materials. mdpi.com Catalysts based on iridium and rhodium have shown promise in this area, offering high atom economy and selectivity. mdpi.com
Another area of active research is the development of novel borylation reagents and reaction conditions. For example, the use of bis(pinacolato)diboron (B136004) (B2pin2) in palladium-catalyzed cross-coupling reactions with aryl halides has become a standard method for synthesizing boronic esters, which are versatile precursors to boronic acids. mdpi.com However, the cost of palladium and the diboron (B99234) reagent can be a limitation. mdpi.com Consequently, there is a drive to develop more economical catalyst systems and alternative boron sources.
A significant breakthrough has been the development of a decarboxylative borylation method. drugdiscoverytrends.com This technique allows for the conversion of readily available and structurally diverse carboxylic acids into boronic acids using a simple, one-pot reaction with a cheap nickel catalyst. drugdiscoverytrends.com This method has the potential to revolutionize the synthesis of boronic acid derivatives, making them more accessible for various applications. drugdiscoverytrends.com
Expanding the Scope of Multi-Component Reactions Involving (8-chloroquinolin-3-yl)boronic acid for Chemical Diversity
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govjocpr.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. jocpr.com The use of this compound as a building block in MCRs opens up new avenues for creating novel chemical entities with a wide range of potential applications.
One notable example is the Povarov/Doebner-type multi-component reaction, which has been used to synthesize a library of boronic acid-containing 3H-pyrazolo[4,3-f]quinoline compounds. mdpi.com This strategy allows for the rapid assembly of complex heterocyclic scaffolds from simple and readily available starting materials. mdpi.com The resulting compounds have shown potential as dual inhibitors of CLK and ROCK kinases, which are implicated in cancer. mdpi.com
The Passerini and Ugi reactions are other important MCRs that can incorporate boronic acid-containing components. nih.govrsc.org These reactions provide access to a wide variety of functionalized amides and peptides, which are important structural motifs in many biologically active molecules. nih.gov By incorporating this compound into these reactions, it is possible to generate novel compounds with unique biological activities.
The development of new MCRs and the expansion of the scope of existing ones to include quinoline boronic acids is an active area of research. nih.gov The goal is to create a "toolbox" of reactions that can be used to systematically explore the chemical space around the quinoline scaffold, leading to the discovery of new drug candidates and functional materials.
Potential Applications of Derived Quinoline Compounds in Advanced Materials and Optoelectronics
Quinoline derivatives are gaining significant attention for their potential applications in advanced materials and optoelectronics. nih.gov The ability to tune the optoelectronic properties of these compounds through chemical synthesis makes them highly attractive for use in devices such as organic light-emitting diodes (OLEDs) and photovoltaic solar cells. nih.gov
In the context of photovoltaics, quinoline derivatives are being explored for use in both polymer solar cells and dye-sensitized solar cells (DSSCs). nih.gov These compounds can be designed to have specific absorption spectra and energy levels, which are crucial for efficient light harvesting and charge separation. nih.gov The performance of solar cells incorporating quinoline derivatives is an area of ongoing research and development. nih.gov
Beyond photovoltaics, quinoline-based compounds are also being investigated as materials for the emission layer of OLEDs. nih.gov Their inherent fluorescence and the ability to modify their emission color through derivatization make them promising candidates for creating efficient and stable light-emitting devices. nih.gov
Q & A
Q. Which chromatographic methods are optimal for separating this compound derivatives?
Q. How can boron affinity chromatography isolate this compound-protein conjugates?
- Methodological Answer : Immobilized diol-functionalized resins (e.g., agarose-sorbitol) selectively capture boronic acid-protein complexes via reversible esterification. Elution with competitive diols (e.g., sorbitol, pH 5.0 buffer) ensures mild recovery of intact conjugates .
Emerging Applications
Q. What strategies improve the in vivo stability of this compound-based probes?
Q. How are boronic acid-functionalized polymers used in glucose-responsive insulin delivery systems?
- Methodological Answer : Poly(3-acrylamidophenylboronic acid) (PAPBA) forms dynamic crosslinks with glucose, dissolving the polymer at high glucose concentrations. This mechanism enables pulsatile insulin release, with response times tuned by adjusting boronic acid density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
